molecular formula H17N3O6P+ B12343962 Phosphonic acid triamine trihydrate

Phosphonic acid triamine trihydrate

Cat. No.: B12343962
M. Wt: 186.13 g/mol
InChI Key: OJJSLQFIIOBJGN-UHFFFAOYSA-O
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Description

Phosphonic acid triamine trihydrate is a chemical compound that belongs to the class of phosphonic acids. It is characterized by the presence of three amine groups and three water molecules in its structure. This compound is known for its strong chelating properties and is widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid triamine trihydrate can be synthesized through several methods. One common method involves the reaction of phosphorous acid with an amine compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The final product is then subjected to quality control tests before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid triamine trihydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The amine groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at moderate temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions often require anhydrous conditions and are performed under inert atmospheres.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are usually conducted in organic solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, amine-substituted compounds, and reduced phosphonic acids. These products have diverse applications in different fields.

Scientific Research Applications

Phosphonic acid triamine trihydrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in catalysis.

    Biology: The compound is employed in the study of enzyme inhibition and as a probe for biological systems.

    Industry: this compound is used in water treatment, as a scale inhibitor, and in the formulation of flame retardants.

Mechanism of Action

The mechanism of action of phosphonic acid triamine trihydrate involves its ability to chelate metal ions. The amine groups in the compound coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or prevent the formation of metal-based scale deposits. The compound’s strong binding affinity for metal ions makes it effective in various applications, including enzyme inhibition and water treatment.

Comparison with Similar Compounds

Phosphonic acid triamine trihydrate can be compared with other similar compounds, such as:

    Diethylene triamine penta methylene phosphonic acid: This compound also has strong chelating properties and is used as a scale inhibitor and flame retardant.

    Aminomethylene phosphonic acids: These compounds have similar structures and applications but differ in the number and arrangement of amine groups.

    Phosphoric acid derivatives: These compounds have similar chemical properties but differ in their reactivity and applications.

This compound stands out due to its unique combination of three amine groups and three water molecules, which enhance its chelating ability and make it suitable for a wide range of applications.

Properties

Molecular Formula

H17N3O6P+

Molecular Weight

186.13 g/mol

IUPAC Name

azane;dihydroxy(oxo)phosphanium;trihydrate

InChI

InChI=1S/3H3N.HO3P.3H2O/c;;;1-4(2)3;;;/h3*1H3;(H-,1,2,3);3*1H2/p+1

InChI Key

OJJSLQFIIOBJGN-UHFFFAOYSA-O

Canonical SMILES

N.N.N.O.O.O.O[P+](=O)O

Origin of Product

United States

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